molecular formula C17H20N4O4 B11609968 7-benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-48-5

7-benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11609968
CAS No.: 476480-48-5
M. Wt: 344.4 g/mol
InChI Key: KLNBENNGCLGBMM-UHFFFAOYSA-N
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Description

7-Benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethoxy side chain, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the methoxyethoxy group through an etherification reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the purine core, potentially converting it into dihydropurine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or alkyl sulfonates in the presence of strong bases.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various alkoxy-substituted purine derivatives.

Scientific Research Applications

7-Benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant properties.

Uniqueness: 7-Benzyl-8-(2-methoxyethoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the benzyl and methoxyethoxy groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

476480-48-5

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

7-benzyl-8-(2-methoxyethoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20N4O4/c1-19-14-13(15(22)20(2)17(19)23)21(11-12-7-5-4-6-8-12)16(18-14)25-10-9-24-3/h4-8H,9-11H2,1-3H3

InChI Key

KLNBENNGCLGBMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CC3=CC=CC=C3

Origin of Product

United States

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